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molecular formula C12H12N2 B8366121 3-(2-Methylbenzyl)pyridazine

3-(2-Methylbenzyl)pyridazine

Cat. No. B8366121
M. Wt: 184.24 g/mol
InChI Key: LBKJHNZLIAFSBE-UHFFFAOYSA-N
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Patent
US04067723

Procedure details

A mixture of 2-(2-methylbenzyl)furan (5.2 g.), anhydrous sodium carbonate (12.8 g.) and methanol (120 ml.) was stirred at -2° C. during the addition, over 40 minutes, of a solution of bromine (1.6 ml.; 9.3 g.) in methanol (24 ml.). The mixture was stirred for a further 5 minutes, diluted with water (300 ml.) and extracted with toluene (4 × 35 ml.). The combined toluene extracts were dried over magnesium sulphate and evaporated to dryness to give crude 2-(2-methylbenzyl)-2,5-dimethoxy-2,5-dihydrofuran (7.2 g.) in the form of a pale brown coloured oil, which was then heated under reflux with phenol (20 g.) and hydrazine hydrate (2.6 ml.) for 70 hours in an oil bath at 120° C. Hydrochloric acid (100 ml. of 2N and 10 ml. of concentrated hydrochloric acid) was added and the mixture was steam-distilled to remove phenol. The mixture was then cooled and extracted with diethyl ether (50 ml.). The ether solution was extracted with N hydrochloric acid (5 × 10 ml.). Dissolved diethyl ether was removed from the combined aqueous acid extracts by the passage of a stream of air. The aqueous acid solution was then treated with charcoal, filtered, neutralised with solid sodium bicarbonate, basified by the addition of aqueous sodium hydroxide solution (2N; 10 ml.) and extracted with chloroform (5 × 20 ml.). The combined chloroform extracts were washed with water, dried over magnesium sulphate and distilled to give 3-(2-methylbenzyl)pyridazine (2.7 g.) as a white solid, m.p. 86°-89° C. [b.p. 115°-125° C. (bath temperature)/0.1 mm.Hg], the melting point of which was raised to 89°-91° C. by dissolution in 2N hydrochloric acid, filtration and precipitation from the clarified solution by the addition of solid sodium carbonate.
Name
2-(2-methylbenzyl)furan
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:13]=[CH:12][CH:11]=[CH:10][C:3]=1[CH2:4][C:5]1O[CH:7]=[CH:8][CH:9]=1.C(=O)([O-])[O-].[Na+].[Na+].BrBr.C1(O)C=CC=CC=1.O.[NH2:30][NH2:31].Cl>CO.O>[CH3:1][C:2]1[CH:13]=[CH:12][CH:11]=[CH:10][C:3]=1[CH2:4][C:5]1[N:30]=[N:31][CH:7]=[CH:8][CH:9]=1 |f:1.2.3,6.7|

Inputs

Step One
Name
2-(2-methylbenzyl)furan
Quantity
5.2 g
Type
reactant
Smiles
CC1=C(CC=2OC=CC2)C=CC=C1
Name
Quantity
12.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
BrBr
Name
Quantity
24 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
2.6 mL
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with toluene (4 × 35 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined toluene extracts were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give crude 2-(2-methylbenzyl)-2,5-dimethoxy-2,5-dihydrofuran (7.2 g.) in the form of a pale brown coloured oil, which
TEMPERATURE
Type
TEMPERATURE
Details
was then heated
DISTILLATION
Type
DISTILLATION
Details
the mixture was steam-distilled
CUSTOM
Type
CUSTOM
Details
to remove phenol
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (50 ml.)
EXTRACTION
Type
EXTRACTION
Details
The ether solution was extracted with N hydrochloric acid (5 × 10 ml.)
CUSTOM
Type
CUSTOM
Details
Dissolved diethyl ether was removed from the combined aqueous acid extracts by the passage of a stream of air
ADDITION
Type
ADDITION
Details
The aqueous acid solution was then treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
basified by the addition of aqueous sodium hydroxide solution (2N; 10 ml.)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (5 × 20 ml.)
WASH
Type
WASH
Details
The combined chloroform extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC1=C(CC=2N=NC=CC2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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